molecular formula C17H22N2OS2 B11665063 2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11665063
M. Wt: 334.5 g/mol
InChI Key: UWFAENVTDGMHAQ-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a hexylsulfanyl group, a methylthiophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the hexylsulfanyl and methylthiophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its effects on biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Hexylsulfanyl)-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other tetrahydropyridine derivatives and compounds with similar functional groups, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N2OS2

Molecular Weight

334.5 g/mol

IUPAC Name

6-hexylsulfanyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C17H22N2OS2/c1-3-4-5-6-8-22-17-14(11-18)13(10-15(20)19-17)16-12(2)7-9-21-16/h7,9,13H,3-6,8,10H2,1-2H3,(H,19,20)

InChI Key

UWFAENVTDGMHAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=C(C=CS2)C)C#N

Origin of Product

United States

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